

Assessing the Reproducibility of Pico145-Based Studies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Pico145
Cat. No.: B8069070

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of studies utilizing **Pico145**, a potent and selective inhibitor of TRPC1/4/5 channels. By comparing its performance with alternative molecules and presenting detailed experimental data and protocols, this document aims to be a valuable resource for researchers in the field of pharmacology and drug development.

Performance Comparison of TRPC1/4/5 Inhibitors

The reproducibility of a compound's effect is best assessed by comparing its reported potency and selectivity across multiple independent studies. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for **Pico145** and two alternative TRPC1/4/5 inhibitors, HC-070 and ML204, as reported in various publications.

Table 1: Comparative Potency (IC₅₀) of TRPC1/4/5 Inhibitors

Compound	Target	Reported IC50 (nM)	Reference
Pico145	hTRPC4	0.349	[1]
hTRPC5	1.3	[1]	
hTRPC4-TRPC1	0.033	[2]	
hTRPC5-TRPC1	0.2	[1]	
S1P-activated TRPC4-TRPC1	0.011	[1]	
(-)-englerin A-activated TRPC4	~0.009 - 1.3	[3][4]	
Carbachol-induced mICAT in mouse ileal myocytes	0.0031	[5]	
HC-070	hTRPC5	9.3	[6]
hTRPC4	46	[6]	
hTRPC1/TRPC4	1.3	[6]	
hTRPC1/TRPC5	1.4 - 4.4	[6]	
Lanthanum-activated hTRPC5 (patch clamp)	0.52	[6]	
ML204	mTRPC4 β	960	[7]
hTRPC4-TRPC1	58,000	[8]	
hTRPC6	>10,000	[7]	

Analysis of Reproducibility:

The reported IC50 values for **Pico145** show remarkable consistency across different studies, particularly for its primary targets, the TRPC4 and TRPC5 channels. The picomolar to low nanomolar potency is a recurring finding, suggesting a high degree of reproducibility in its

primary pharmacological effect.[1][2][3][4][5] For instance, the IC₅₀ for TRPC4 is consistently in the sub-nanomolar range, and for TRPC5, it is in the low nanomolar range. This consistency holds true for both homomeric and heteromeric channel configurations.

In comparison, HC-070 also demonstrates nanomolar potency, though generally less potent than **Pico145**. [6] ML204, an earlier inhibitor, exhibits significantly lower potency, with IC₅₀ values in the micromolar range, and shows poor activity against heteromeric channels. [7][8]

Table 2: Selectivity Profile of TRPC1/4/5 Inhibitors

Compound	Off-Target	Activity	Reference
Pico145	TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, Orai1	No significant effect at 100 nM	[1][9]
HC-070	TRPC3	IC ₅₀ = 1.0 μM	[10]
Wide range of ion channels, receptors, kinases, and transporters	>400-fold selective for TRPC4/5	[10][11]	
ML204	TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, voltage-gated Na ⁺ , K ⁺ , Ca ²⁺ channels	No appreciable block at 10-20 μM	[7]
TRPC6	19-fold selective for TRPC4 over TRPC6	[7]	

Analysis of Selectivity:

Pico145 exhibits a highly selective profile, with no significant activity reported against a panel of other TRP channels and the store-operated Ca²⁺ entry channel Orai1 at concentrations several orders of magnitude higher than its IC₅₀ for TRPC1/4/5. [1][9] This high selectivity is a crucial factor for reproducible in vitro and in vivo studies, as it minimizes the risk of off-target

effects confounding the experimental results. HC-070 also demonstrates good selectivity, being over 400-fold more selective for TRPC4/5 over other tested targets.[10][11] ML204 shows selectivity against some other TRP channels but has a lower selectivity margin compared to **Pico145** and HC-070.[7]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are representative protocols for key experiments used in the characterization of **Pico145** and other TRPC1/4/5 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents in individual cells.

1. Cell Preparation:

- Culture HEK293 cells stably expressing the TRPC channel of interest on glass coverslips.
- Induce channel expression (e.g., with tetracycline) 24 hours before the experiment.
- Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Pipette and Solutions:

- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with intracellular solution.
- Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with CsOH.
- Extracellular Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

3. Recording Procedure:

- Approach a cell with the patch pipette and form a gigaohm seal (>1 G Ω) with gentle suction.

- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
- Perfuse the cell with the TRPC channel activator (e.g., (-)-englerin A or a GPCR agonist) to establish a baseline current.
- Apply different concentrations of **Pico145** or the alternative inhibitor to the bath and record the inhibition of the channel current.

4. Data Analysis:

- Measure the peak inward and outward currents at specific voltages.
- Normalize the current in the presence of the inhibitor to the baseline current.
- Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

Fura-2 AM Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in a population of cells.

1. Cell Preparation:

- Seed HEK293 cells expressing the TRPC channel of interest in a 96-well black-walled, clear-bottom plate.
- Allow cells to adhere and grow for 24-48 hours.

2. Dye Loading:

- Prepare a loading buffer containing Fura-2 AM (e.g., 2 μ M) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HBSS).
- Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

- Incubate the cells in the dark at 37°C for 30-60 minutes.
- Wash the cells twice with the physiological salt solution to remove extracellular dye.

3. Imaging Procedure:

- Place the 96-well plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Excite the Fura-2 dye alternately at 340 nm and 380 nm and measure the emission at 510 nm.
- Establish a baseline fluorescence ratio (F340/F380).
- Add the TRPC channel activator to the wells to induce a Ca²⁺ influx.
- After the Ca²⁺ signal stabilizes, add different concentrations of **Pico145** or the alternative inhibitor.

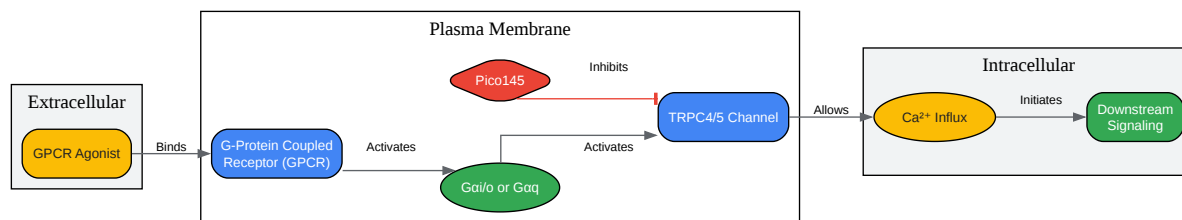
4. Data Analysis:

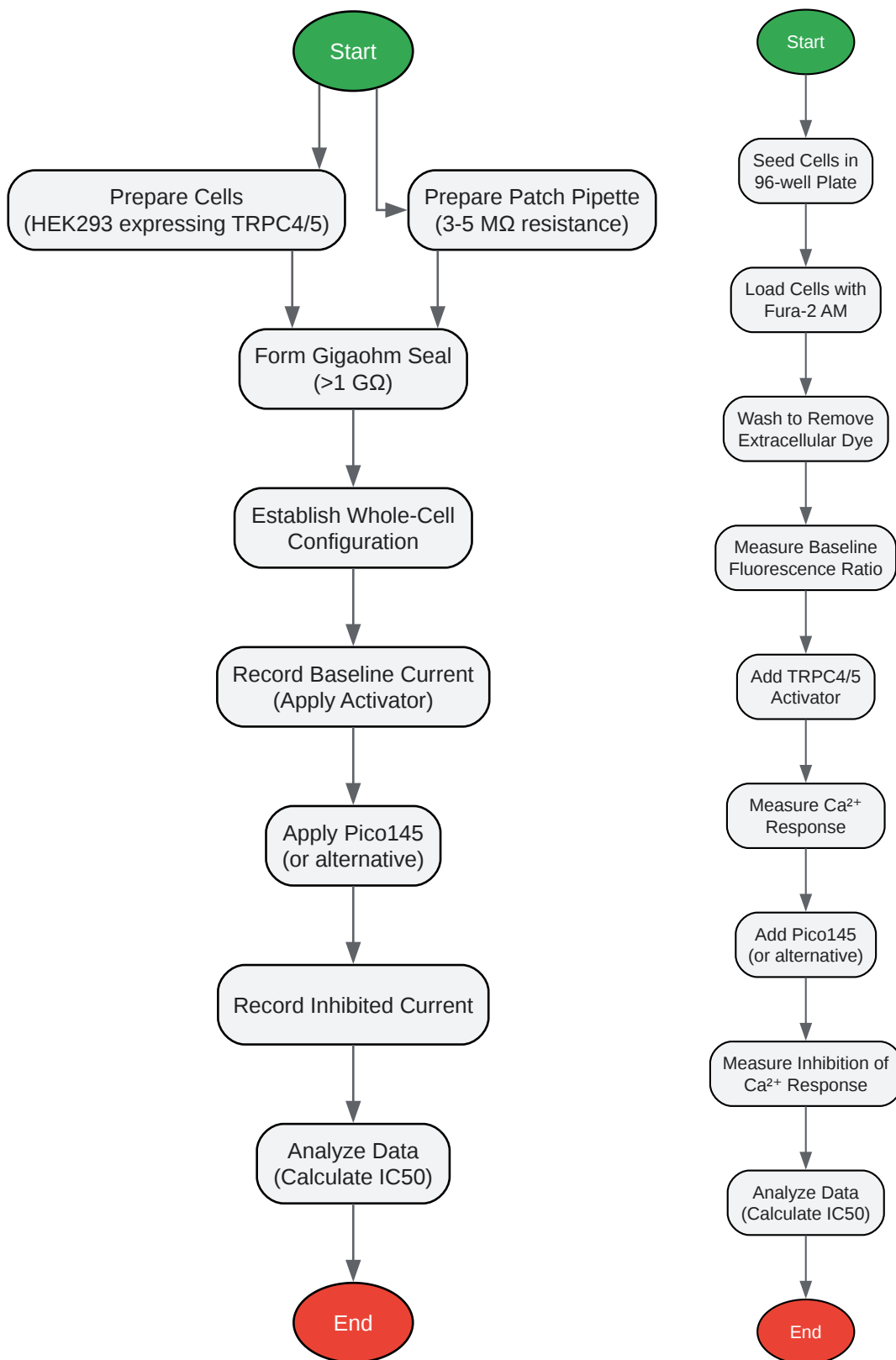
- Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
- The change in this ratio is proportional to the change in [Ca²⁺]_i.
- Normalize the response in the presence of the inhibitor to the maximal response induced by the activator.
- Plot the concentration-response curve and calculate the IC₅₀ value.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of GPCR-Mediated TRPC4/5 Activation and Inhibition by Pico145





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- To cite this document: BenchChem. [Assessing the Reproducibility of Pico145-Based Studies: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8069070/docs#assessing-the-reproducibility-of-pico145-based-studies-a-comparative-guide\]](https://www.benchchem.com/product/b8069070/docs#assessing-the-reproducibility-of-pico145-based-studies-a-comparative-guide)

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